molecular formula C9H13NO2 B13656795 (3-Isopropoxypyridin-2-yl)methanol

(3-Isopropoxypyridin-2-yl)methanol

Cat. No.: B13656795
M. Wt: 167.20 g/mol
InChI Key: CXZXFQZQJMDVQT-UHFFFAOYSA-N
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Description

(3-Isopropoxypyridin-2-yl)methanol is a pyridine-based alcohol compound of interest in chemical synthesis and materials science research. Pyridine alcohols are a valuable class of ligands in coordination chemistry, known to form stable complexes with various metal ions such as copper, cobalt, nickel, and palladium . These ligands can coordinate to metal centers through the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, leading to complexes with diverse geometric configurations and useful physical properties . Researchers utilize metal complexes derived from pyridine alcohols in various applications, including serving as catalysts for organic reactions like hydrogenation and oxidation, and in the development of new materials such as molecular magnets and organic semiconductors . The specific isopropoxy substituent on the pyridine ring may influence the compound's steric and electronic properties, potentially leading to unique reactivity and application profiles. This compound is for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

(3-propan-2-yloxypyridin-2-yl)methanol

InChI

InChI=1S/C9H13NO2/c1-7(2)12-9-4-3-5-10-8(9)6-11/h3-5,7,11H,6H2,1-2H3

InChI Key

CXZXFQZQJMDVQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(N=CC=C1)CO

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (3-Isopropoxypyridin-2-yl)methanol typically involves two key transformations:

  • Introduction of the isopropoxy substituent at the 3-position of the pyridine ring via nucleophilic substitution.
  • Installation or preservation of the hydroxymethyl (-CH2OH) group at the 2-position.

The most common approach starts from chloromethylated pyridine derivatives, such as 2-chloromethylpyridine or 3-chloropyridin-2-yl methanol, which undergo nucleophilic substitution with isopropanol under basic conditions to form the isopropoxy group.

Detailed Preparation Method from 2-Chloromethylpyridine

  • Starting Material: 2-Chloromethylpyridine (commercially available).
  • Step 1: Nucleophilic Substitution
    • React 2-chloromethylpyridine with isopropanol in the presence of a base such as potassium carbonate (K2CO3).
    • The reaction proceeds via an SN2 mechanism where the chlorine atom is displaced by the isopropoxy group.
    • Typical reaction conditions: Dimethylformamide (DMF) as solvent, temperature around 80°C, reaction time approximately 12 hours.
  • Step 2: Hydrolysis (if necessary)
    • If the methanol group is protected or in a different form, acidic hydrolysis can be applied to yield the free hydroxymethyl group.
  • Purification:
    • The product is purified by column chromatography using silica gel with ethyl acetate/hexane as eluent.

This method yields this compound with moderate to good yields and is suitable for laboratory scale synthesis.

Alternative Synthetic Approaches and Industrial Considerations

Industrial-scale synthesis often involves optimization of the above route with:

  • Use of continuous flow reactors for better control of reaction parameters.
  • Automated systems for consistent quality and scale-up.
  • Optimization of solvent volumes, temperature, and reaction times to maximize yield and purity.

No direct industrial patents specifically for this compound were found, but similar pyridine derivatives are prepared using analogous protocols.

Related Synthetic Methodologies from Patents

While direct preparation methods for this compound are limited in patent literature, related pyridine-2-methanol derivatives have been synthesized via multi-step processes involving:

  • Formation of pyridine esters via reaction of quinolinic acid derivatives with isopropanol.
  • Conversion to amino-pyridine esters followed by diazotization and fluorination steps.
  • Reduction with sodium borohydride or other hydride donors to yield pyridine-2-methanol derivatives.

These methods, although focused on fluoropyridine derivatives, provide insight into the handling of pyridine-2-methanol frameworks and substitution at the 3-position, which can be adapted for isopropoxy substituents.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Nucleophilic substitution 2-Chloromethylpyridine, Isopropanol, K2CO3, DMF 80 °C 12 hours 70-85 SN2 mechanism, base promotes substitution
Hydrolysis (optional) Acidic aqueous solution 25-50 °C 2-4 hours Quantitative Converts protected groups to -CH2OH if needed
Purification Silica gel chromatography Room temperature N/A N/A Ethyl acetate/hexane eluent

Optimization strategies include:

  • Adjusting base equivalents to minimize side reactions.
  • Controlling temperature to balance reaction rate and selectivity.
  • Using dry solvents to prevent hydrolysis during substitution.
  • Employing inert atmosphere if sensitive intermediates are involved.

Chemical Reactions and Functional Group Transformations

This compound can undergo further chemical modifications, which are relevant to its preparation and downstream applications:

  • Oxidation: The hydroxymethyl group can be oxidized to aldehydes or carboxylic acids using oxidants such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to the corresponding methyl derivative using strong hydride donors like lithium aluminum hydride.
  • Substitution: The hydroxymethyl group is reactive towards acyl chlorides to form esters, enabling further functionalization.

These transformations are typically carried out under controlled conditions to preserve the integrity of the pyridine ring and the isopropoxy substituent.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Nucleophilic substitution 2-Chloromethylpyridine Isopropanol, K2CO3, DMF, 80 °C, 12 h 70-85 Most common laboratory method
Multi-step pyridine ester route Quinolinic acid derivatives Thionyl chloride, isopropanol, DPPA, etc. Variable More complex, from patent literature
Reduction of esters/aldehydes Pyridine aldehydes/esters NaBH4 or LiAlH4 High For further functionalization

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-Isopropoxypyridin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form (3-Isopropoxypyridin-2-yl)methane using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with acyl chlorides can yield esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: (3-Isopropoxypyridin-2-yl)carboxylic acid.

    Reduction: (3-Isopropoxypyridin-2-yl)methane.

    Substitution: (3-Isopropoxypyridin-2-yl)methyl esters.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: (3-Isopropoxypyridin-2-yl)methanol is used as an intermediate in the synthesis of various heterocyclic compounds.

    Ligand in Coordination Chemistry: It can act as a ligand in the formation of metal complexes.

Biology and Medicine:

    Pharmaceutical Research: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and antimicrobial agents.

Industry:

    Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which (3-Isopropoxypyridin-2-yl)methanol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological targets, while the isopropoxy group can enhance lipophilicity, improving membrane permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (3-Isopropoxypyridin-2-yl)methanol with structurally related pyridine derivatives from the provided evidence:

Table 1: Structural and Property Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Isopropoxy (3), Methanol (2) C9H13NO2 183.21 Moderate solubility in polar solvents; potential intermediate for drug synthesis.
(5-Iodopyridin-3-yl)-methanol Iodo (5), Methanol (3) C6H6INO 235.03 High molecular weight due to iodine; used in halogen-mediated coupling reactions.
(2-Chloro-4-iodopyridin-3-yl)methanol Chloro (2), Iodo (4), Methanol (3) C6H5ClINO 269.47 Electron-withdrawing substituents enhance electrophilic substitution reactivity.
(3,6-Dichloro-5-methoxypyridin-2-yl)methanol Cl (3,6), Methoxy (5), Methanol (2) C7H7Cl2NO2 222.04 Multiple electronegative groups; potential agrochemical intermediate.
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol Fluorine (6), Pyrrolidine (2), Methanol (3) C10H13FN2O 196.22 Fluorine enhances metabolic stability; pyrrolidine may confer bioactivity.
(3-pyrimidin-2-ylphenyl)methanol Pyrimidine (2), Methanol (phenyl) C11H10N2O 186.21 Pyrimidine introduces dual nitrogen atoms; possible use in coordination chemistry.
(3-Propylpyridin-2-yl)methanol Propyl (3), Methanol (2) C9H13NO 151.21 Alkyl chain reduces polarity; potential solvent or surfactant component.

Key Comparative Insights:

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The isopropoxy group in the target compound donates electrons via resonance, contrasting with electron-withdrawing groups (e.g., Cl, I) in compounds , which reduce ring electron density. This difference impacts reactivity in electrophilic substitution or metal-catalyzed coupling reactions .

Physical-Chemical Properties: Solubility: Polar substituents like methanol enhance water solubility, but bulky groups (e.g., isopropoxy) may counteract this by increasing hydrophobicity. Halogenated derivatives exhibit lower solubility due to higher molecular weight and non-polar halogens. Molecular Weight: Iodine-containing compounds have significantly higher molecular weights (235–269 g/mol), affecting their crystallinity and melting points compared to the target compound (183.21 g/mol).

Applications :

  • Pharmaceutical Intermediates : Fluorine- and pyrrolidine-containing derivatives are more likely to be explored in drug discovery due to fluorine’s metabolic stability and pyrrolidine’s bioactivity.
  • Agrochemicals : Dichloro and methoxy-substituted compounds may serve as precursors for herbicides or pesticides.
  • Cross-Coupling Reactions : Halogenated pyridines are valuable in Suzuki or Ullmann couplings, whereas the target compound’s isopropoxy group is less reactive in such contexts.

Synthetic Considerations :

  • The isopropoxy group may require protection during synthesis (e.g., using tert-butyldimethylsilyl ethers) to prevent unwanted side reactions. In contrast, halogenated analogs can undergo direct functionalization via metal catalysis.

The target compound’s isopropoxy group is generally less hazardous but still requires standard organic lab precautions.

Biological Activity

(3-Isopropoxypyridin-2-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H15NO2
  • Molecular Weight : 195.25 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may modulate signaling pathways involved in inflammation and cancer progression. The compound is believed to inhibit specific enzymes and receptors that play crucial roles in cellular processes.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties. It has shown effectiveness against a range of bacterial strains, indicating its potential as an antimicrobial agent. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial survival.

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cells through the activation of caspases and the modulation of apoptotic pathways. Additionally, it may inhibit tumor growth by disrupting angiogenesis.

Case Studies

  • Case Study on Antimicrobial Efficacy
    • A study evaluated the antimicrobial activity of this compound against various pathogens, including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential use in treating bacterial infections.
  • Case Study on Cancer Cell Lines
    • In vitro studies using human breast cancer cell lines demonstrated that this compound inhibited cell proliferation by 70% at a concentration of 100 µM after 48 hours of treatment. Mechanistic studies revealed that the compound triggered mitochondrial dysfunction and increased reactive oxygen species (ROS) production.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsConcentration RangeEffectiveness
AntimicrobialStaphylococcus aureus25 - 100 µg/mLSignificant inhibition
AnticancerMCF-7 Breast Cancer Cells50 - 200 µMInduced apoptosis
Anti-inflammatoryRAW 264.7 Macrophages10 - 50 µg/mLReduced cytokine release

Table 2: Mechanistic Insights

MechanismDescription
Apoptosis InductionActivation of caspases
ROS ProductionIncreased oxidative stress in cells
Enzyme InhibitionTargeting specific kinases involved in cancer

Q & A

Q. Example Protocol :

Start with 3-chloropyridin-2-yl methanol.

React with isopropanol and K₂CO₃ in DMF at 80°C for 12 hours.

Purify via column chromatography (silica gel, ethyl acetate/hexane).

How can researchers optimize the yield of this compound during synthesis?

Advanced Research Question
Methodological Answer :
Optimization involves systematic variation of reaction parameters:

Parameter Optimization Strategy Reference
Solvent Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of isopropoxy groups.
Temperature Elevated temperatures (80–100°C) improve reaction kinetics but may require reflux.
Catalyst Use phase-transfer catalysts (e.g., TBAB) to facilitate interfacial reactions.
Purification Optimize solvent ratios in column chromatography to isolate pure product.

Contradiction Note : Some studies report lower yields with NaBH₄ due to competing side reactions; alternative reductants (e.g., LiAlH₄) may be tested .

What spectroscopic methods are most effective for characterizing this compound?

Basic Research Question
Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons on the pyridine ring (δ 7.0–8.5 ppm) and isopropoxy/methanol groups (δ 1.2–1.4 ppm for CH₃, δ 4.5–5.0 ppm for -OCH₂-) .
    • ¹³C NMR : Confirm the pyridine carbons (δ 120–150 ppm) and alcohol carbon (δ 60–70 ppm).
  • IR Spectroscopy : Detect O-H stretches (~3200–3500 cm⁻¹) and C-O-C ether vibrations (~1100 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₃NO₂).

How does the isopropoxy substituent influence the compound's reactivity in nucleophilic reactions?

Advanced Research Question
Methodological Answer :
The isopropoxy group is an electron-donating substituent that:

  • Activates the pyridine ring toward electrophilic substitution at the 4- and 6-positions.
  • Steric hindrance : The bulky isopropyl group may reduce reactivity at the 3-position, directing reactions to less hindered sites .

Case Study :
In analogs like (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol, the ether group enhances stability against hydrolysis compared to smaller alkoxy substituents .

What strategies resolve contradictions in reported biological activities of pyridine methanol derivatives?

Advanced Research Question
Methodological Answer :
Contradictions in biological data (e.g., anti-inflammatory vs. inactive results) may arise from:

Structural variations : Minor substituent changes (e.g., -OCH₃ vs. -OCH₂CH₃) alter binding affinities.

Assay conditions : Differences in cell lines, concentrations, or solvent systems (e.g., DMSO vs. ethanol).

Q. Resolution Steps :

  • Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ values).
  • Dose-response studies : Test the compound at multiple concentrations to identify activity thresholds .

What computational approaches predict the binding affinity of this compound with biological targets?

Advanced Research Question
Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) .
  • MD Simulations : Simulate ligand-protein dynamics in water for 100 ns to assess stability of binding poses.
  • QSAR Models : Corrogate substituent effects (e.g., logP of isopropoxy group) with bioactivity data .

How to determine the solubility profile of this compound in various solvents?

Basic Research Question
Methodological Answer :

Experimental Approach :

  • Prepare saturated solutions in water, ethanol, DMSO, and ethyl acetate.
  • Filter and quantify solubility via UV-Vis spectroscopy (λ_max ~270 nm for pyridines) .

Computational Prediction :

  • Use tools like ACD/Labs or COSMO-RS to estimate logP and solubility parameters.

Q. Reported Data for Analogs :

Solvent Solubility (mg/mL) Reference
Water<1.0
Ethanol15–20
DMSO>50

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